molecular formula C18H14ClNO B1421313 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride CAS No. 1160260-75-2

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Cat. No. B1421313
M. Wt: 295.8 g/mol
InChI Key: GREBLKMRSGYHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is represented by the formula C18H14ClNO . The structure includes a quinoline ring, which is a heterocyclic aromatic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride include a molecular weight of 295.77 . More specific properties like melting point, boiling point, and solubility are not provided in the sources.

Scientific Research Applications

    Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

    Synthesis of New Derivatives

    • A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
    • All of the newly-synthesized compounds were characterized by 1H-NMR, 13C-NMR, and HRMS .
    • The antibacterial activities of these compounds against Gram-negative (Escherichia coli) were evaluated .

    Proteomics Research

    • “7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride” is a product used for proteomics research .
    • Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatments for diseases and discovering markers for disease diagnosis .

    Biologically and Pharmaceutically Active Quinoline

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
    • They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery .
    • Various selected quinolines and derivatives have potential biological and pharmaceutical activities .

    Anticancer Agent

    • Certain quinoline derivatives, such as 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, have been found to be potent anticancer agents .
  • Chemical Research
    • “7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride” is a product used for chemical research .
    • It’s often used in the synthesis of other complex organic compounds .

Safety And Hazards

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride is labeled as an irritant . Therefore, it should be handled with care to avoid contact with skin and eyes, and appropriate safety measures should be taken when handling and storing this compound.

properties

IUPAC Name

7,8-dimethyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-8-9-14-15(18(19)21)10-16(20-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBLKMRSGYHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-2-phenylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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